3,8-Bismethacryloyl ethidium bromide (also known as 3,8-Bismethacrylamido-5-ethyl-6-phenylphenanthridinium bromide) is a derivative of the common nucleic acid stain, ethidium bromide. It possesses a methacrylamide group on each end of the molecule, allowing it to covalently bond with polymers. While the specific research applications of 3,8-Bismethacryloyl ethidium bromide are somewhat limited, its properties have made it a useful tool in certain scientific investigations. Several studies discuss its synthesis and characterization [, ].
Due to its combined functionalities, 3,8-Bismethacryloyl ethidium bromide has been explored for a few potential applications in scientific research:
The ability to covalently link the molecule to polymers has led to investigations into its use in creating biocompatible materials. By incorporating 3,8-Bismethacryloyl ethidium bromide into polymers, researchers can introduce functionalities such as fluorescence labeling or potential interaction with nucleic acids [, ].
The fluorescence properties of ethidium bromide can be exploited in the development of biosensors. Attaching 3,8-Bismethacryloyl ethidium bromide to a polymer scaffold could allow for the creation of biosensors that target specific nucleic acid sequences [].
3,8-Bismethacryloyl ethidium bromide is a synthetic compound derived from ethidium bromide, characterized by its unique structure that includes two methacryloyl groups attached to the ethidium backbone. Its molecular formula is C29H28BrN3O2, with a molecular weight of approximately 530.46 g/mol. This compound is notable for its fluorescent properties, making it useful in various biological and chemical applications, particularly in the field of molecular biology for nucleic acid detection and analysis .
3,8-Bismethacryloyl ethidium bromide exhibits significant biological activity, primarily due to the presence of the ethidium moiety. Ethidium compounds are known to intercalate into nucleic acids, which allows them to be utilized as:
The synthesis of 3,8-bismethacryloyl ethidium bromide typically involves the following steps:
This method allows for a controlled introduction of functional groups while retaining the core structure necessary for biological activity .
3,8-Bismethacryloyl ethidium bromide has several applications in various fields:
Interaction studies involving 3,8-bismethacryloyl ethidium bromide have shown its affinity for nucleic acids. The compound intercalates between base pairs, which can be detected via fluorescence spectroscopy. These studies reveal:
Several compounds share structural similarities with 3,8-bismethacryloyl ethidium bromide, particularly those derived from ethidium or containing methacrylate functionalities. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Ethidium Bromide | Core structure similar | Widely used as a nucleic acid stain |
4',6-Diamidino-2-phenylindole (DAPI) | Intercalates into DNA | Emits blue fluorescence; less toxic |
SYBR Green | Fluorescent dye | High sensitivity; used in real-time PCR |
Acridine Orange | Intercalates into nucleic acids | Emits green or red fluorescence based on pH |
3,8-Bismethacryloyl ethidium bromide's uniqueness lies in its dual methacryloyl groups that enable polymerization while maintaining strong fluorescent properties and intercalative behavior. This combination makes it particularly versatile for both biological and material science applications .